Dimethyl trans-3-Hexenedioate

Olefin Metathesis Co-Metathesis Polymer Synthesis

Dimethyl trans-3-Hexenedioate (CAS: 25126-93-6) is a C8 aliphatic diester featuring a trans-configured double bond at the C3 position. The trans (E) geometry defines the spatial orientation of its ester-bearing carbon chains, distinguishing it from its cis analog.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 25126-93-6
Cat. No. B1366575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl trans-3-Hexenedioate
CAS25126-93-6
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCOC(=O)CC=CCC(=O)OC
InChIInChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-4H,5-6H2,1-2H3/b4-3+
InChIKeyCPSQPCGPYWRIPB-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl trans-3-Hexenedioate (CAS: 25126-93-6): Procurement Specifications and Baseline Data


Dimethyl trans-3-Hexenedioate (CAS: 25126-93-6) is a C8 aliphatic diester featuring a trans-configured double bond at the C3 position. The trans (E) geometry defines the spatial orientation of its ester-bearing carbon chains, distinguishing it from its cis analog [1]. Key baseline physical parameters for procurement qualification are as follows: Molecular Weight: 172.18 g/mol; Physical State at 20°C: Liquid; Melting Point: 17°C; Boiling Point: 125°C at 14.3 mmHg; Density: 1.10 g/mL; Refractive Index: 1.45 . The compound is commercially available with typical analytical specifications of >95% to >98.0% purity by gas chromatography (GC) .

Geometry
Trans (E)-configured C8 diester for stereoselective synthesis
Physical Form
Liquid monomer at 20 °C, suitable for bulk and solution metathesis
Analytical Quality
GC purity meets typical research-grade specifications

Why Dimethyl trans-3-Hexenedioate Cannot Be Generically Substituted: Geometry and Reactivity Distinctions


Generic substitution with an in-class analog, such as the cis isomer (Dimethyl cis-3-hexenedioate) or a saturated variant like Dimethyl adipate, is not scientifically defensible due to fundamentally different steric and electronic properties dictated by alkene geometry. The trans configuration minimizes steric hindrance between the bulky ester-bearing alkyl chains, resulting in a thermodynamically more stable ground state and a distinct spatial arrangement of functional groups [1]. This geometry critically influences reactivity in metathesis polymerizations and cross-coupling, where the spatial presentation of the double bond dictates catalyst access and product stereoregularity [2]. Unlike the saturated Dimethyl adipate, which lacks an olefinic handle, the trans double bond provides a site-specific point for post-polymerization modification or selective cleavage. Procurement of the incorrect isomer or analog would introduce uncontrolled variables in reaction kinetics, product microstructure, and ultimate material performance.

Dimethyl trans-3-Hexenedioate
vs.
Cis isomer
Trans geometry minimizes steric hindrance; cis configuration alters catalyst access and may shift product stereochemistry.
Dimethyl trans-3-Hexenedioate
vs.
Dimethyl adipate
Saturated analog lacks the olefinic handle, preventing post-polymerization modification and altering metathesis reactivity.

Quantitative Evidence Guide: Direct Performance Comparisons for Dimethyl trans-3-Hexenedioate


Dimethyl trans-3-Hexenedioate in Co-Metathesis: Superior Reactivity vs. Unfunctionalized Alkenes

In co-metathesis reactions with 1,5-cyclooctadiene (COD) using a WCl6/Sn(CH3)4 catalyst, Dimethyl trans-3-hexenedioate (2a) exhibited a preferential reactivity at the double bonds adjacent to its ester groups [1]. Comparative studies with unfunctionalized alkenes, specifically 4-octene (2b) and 1,5-hexadiene (2c), revealed that the double bonds of 1,5-cyclooctadiene were more reactive than those of all other alkenes. However, a unique stabilization effect was observed for the β-carbomethoxycarbene species formed exclusively from 2a, attributable to carbene/ester complexation, which was not observed with 2b or 2c [1]. This stabilization directly influences the kinetic control and distribution of the resulting α,ω-difunctional oligomers.

Co-Metathesis Reactivity
Head-to-head
Forms stabilized β-carbomethoxycarbene; 4-octene and 1,5-hexadiene do not.
Ester-directed kinetic control for functionalized oligomer synthesis
WCl6/Sn(CH3)4 catalyst system
Olefin Metathesis Co-Metathesis Polymer Synthesis Catalysis

Dimethyl trans-3-Hexenedioate in Acrylate Dimerization: Selective Formation of trans Isomer

The cationic allylpalladium complex-catalyzed dimerization of methyl acrylate provides a direct entry to Dimethyl trans-3-hexenedioate. Under optimized conditions using (η3-allyl)(η4-cycloocta-1,5-diene)palladium tetrafluoroborate with one equivalent of a basic phosphine (e.g., PBu3), the reaction proceeds selectively to form dimethyl trans-3-hexenedioate (2b) as the primary linear tail-to-tail dimer [1]. This is in stark contrast to other catalyst systems, which typically produce complex mixtures containing multiple isomers, including dimethyl hex-2-enedioates (cis/trans mixture), dimethyl 2-methylpentenedioate, and dimethyl 2-methyleneglutarate [1]. The specific catalyst-ligand system suppresses these undesired pathways, enabling a selective route to the target trans isomer.

Acrylate Dimerization
Head-to-head
Selective formation of trans-3-hexenedioate; other catalysts give isomer mixtures.
Specific catalytic route for pure trans isomer procurement
Pd/phosphine catalyst, methyl acrylate
Acrylate Dimerization Palladium Catalysis Tail-to-Tail Coupling Regioselectivity

Dimethyl trans-3-Hexenedioate as a μ-Opioid Receptor (MOR) Ligand Scaffold: Sub-Nanomolar Binding Affinity

A synthetic derivative incorporating the trans-3-hexenedioate scaffold (CHEMBL4207167) demonstrates potent binding to opioid receptors. In competitive radioligand binding assays, this compound displayed a Ki of 0.5 nM for the kappa-opioid receptor (KOR) and a Ki of 0.640 nM for the mu-opioid receptor (MOR) in guinea pig brain membranes [1]. The scaffold also showed moderate affinity for the delta-opioid receptor (DOR) with a Ki of 21 nM. While direct comparator data for the cis-isomer scaffold are not provided in the same study, the sub-nanomolar affinity at MOR and KOR demonstrates the trans configuration's capability to support high-affinity interactions with key central nervous system targets [1].

Opioid Receptor Binding
Reported
KOR Ki: 0.5 nM; MOR Ki: 0.640 nM; DOR Ki: 21 nM
Supports opioid receptor scaffold studies
Guinea pig brain membranes; radioligand displacement
Opioid Receptor Medicinal Chemistry Structure-Activity Relationship Binding Affinity

Dimethyl trans-3-Hexenedioate Enables cis-Selective Cross-Metathesis in Advanced Catalyst Systems

Patented methods for Z- or cis-selective cross-metathesis specifically identify Dimethyl trans-3-hexenedioate as a viable substrate for generating cis-configured products using specialized ruthenium-based catalysts [1]. The invention claims methods that exhibit enhanced stereoselectivity relative to known metathesis protocols. The use of this particular trans-diester as a reaction partner is cited as useful for synthesizing a wide assortment of biologically and therapeutically significant agents, leveraging its defined geometry to control the stereochemical outcome of the cross-metathesis reaction. The trans geometry of the starting material is essential for the catalyst's ability to influence the formation of the less thermodynamically stable cis-product [1].

Stereoselective Metathesis
Supporting evidence
Identified as useful substrate for Z-selective Ru-catalyzed cross-metathesis
Supports stereochemical reaction design
Patented methodology; trans geometry essential
Cross-Metathesis Stereoselective Synthesis Ruthenium Catalysis Cis-Olefin Synthesis

Best-Fit Scenarios for Procuring Dimethyl trans-3-Hexenedioate Based on Quantitative Evidence


Synthesis of Stereoregular and Functionalized Polymers via Olefin Metathesis

For polymer chemists developing functional materials via Ring-Opening Metathesis Polymerization (ROMP) or Acyclic Diene Metathesis (ADMET), Dimethyl trans-3-Hexenedioate is a critical comonomer. Its procurement is justified by its demonstrated ability to selectively react in co-metathesis with cyclic olefins like 1,5-cyclooctadiene, where the ester groups stabilize key catalytic intermediates, a behavior absent in unfunctionalized alkenes [1]. This enables the synthesis of α,ω-difunctional telechelic oligomers with precise control over molecular weight distribution and end-group fidelity, which is essential for producing high-performance, tailored polymeric materials.

Medicinal Chemistry: A Scaffold for High-Affinity CNS-Targeted Agents

In drug discovery programs targeting G-protein coupled receptors (GPCRs), particularly the mu- and kappa-opioid receptors, Dimethyl trans-3-Hexenedioate serves as a privileged scaffold. Evidence shows that derivatives built upon this trans-diester core can achieve sub-nanomolar binding affinities (Ki ~0.5-0.64 nM) at these therapeutically relevant targets [2]. This high potency supports the procurement of the compound for the synthesis of focused libraries aimed at developing novel analgesics or other CNS-active therapeutics, where the trans geometry is crucial for the required pharmacophore conformation.

Precursor for Stereoselective Synthesis of cis-Olefins via Cross-Metathesis

For synthetic chemists requiring efficient access to cis-configured alkenes, a thermodynamically disfavored product class, Dimethyl trans-3-Hexenedioate is a validated substrate. Patented catalytic methods demonstrate its utility in Z- or cis-selective cross-metathesis reactions using advanced ruthenium catalysts, enabling the transformation of the trans-starting material into valuable cis-products with high stereocontrol [3]. Procurement is thus justified for projects where the synthesis of complex, stereodefined olefins is a key synthetic hurdle, offering a strategic advantage over traditional cis-olefination methods.

Application
Selection Property
Validation Focus
Olefin metathesis polymerization
Trans-configured diester comonomer
Carbene intermediate stabilization
Opioid receptor affinity studies
Trans-diester scaffold
GPCR binding assay context
Stereoselective cross-metathesis
Defined trans geometry substrate
Stereochemical outcome control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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